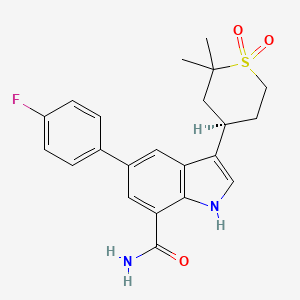

IKK-beta inhibitor R-28

Description

The IKK-beta inhibitor R-28 is a compound of interest in targeting the Inhibitor of Nuclear Factor Kappa-B Kinase Beta (IKKβ), a key regulatory kinase in the NF-κB signaling pathway. IKKβ catalyzes the phosphorylation of IκBα, leading to its degradation and subsequent activation of NF-κB, a transcription factor central to inflammation, immune responses, and cell survival . For clarity, this article focuses on well-characterized IKKβ inhibitors and their comparative profiles.

Properties

Molecular Formula |

C22H23FN2O3S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

3-[(4R)-2,2-dimethyl-1,1-dioxothian-4-yl]-5-(4-fluorophenyl)-1H-indole-7-carboxamide |

InChI |

InChI=1S/C22H23FN2O3S/c1-22(2)11-14(7-8-29(22,27)28)19-12-25-20-17(19)9-15(10-18(20)21(24)26)13-3-5-16(23)6-4-13/h3-6,9-10,12,14,25H,7-8,11H2,1-2H3,(H2,24,26)/t14-/m1/s1 |

InChI Key |

YGYGASJNJTYNOL-CQSZACIVSA-N |

Isomeric SMILES |

CC1(C[C@@H](CCS1(=O)=O)C2=CNC3=C2C=C(C=C3C(=O)N)C4=CC=C(C=C4)F)C |

Canonical SMILES |

CC1(CC(CCS1(=O)=O)C2=CNC3=C2C=C(C=C3C(=O)N)C4=CC=C(C=C4)F)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of IKK-beta inhibitor R-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

IKK-β Inhibitor Mechanisms

IKK-β (Inhibitory κB Kinase β) is a serine/threonine kinase critical for activating NF-κB via phosphorylation of IκB proteins, leading to their ubiquitination and degradation . Inhibitors target IKK-β’s ATP-binding site or allosteric regions to block its kinase activity. Key mechanisms include:

-

ATP-competitive inhibition : Directly occupying the ATP-binding pocket (e.g., MLN-120B, BI605906) .

-

Allosteric inhibition : Binding to regions outside the active site to disrupt kinase conformation (e.g., BMS-345541) .

-

Covalent modification : Irreversible binding to cysteine residues (e.g., dihydromyricetin targeting Cys46) .

BMS-345541

-

Structure : Non-ATP-competitive inhibitor with a benzamide core.

-

Mechanism : Allosterically binds to IKK-β, disrupting ATP binding and kinase activity .

MLN-120B

BI605906

Dihydromyricetin (DMY)

-

Structure : Polyphenol with antioxidant properties.

-

Mechanism : Covalently binds to Cys46 in IKK-β, suppressing inflammation .

Structural Basis of Selectivity

IKK-β selectivity arises from differences in its ATP-binding site compared to IKK-α:

-

Asn28 interaction : In IKK-α, Asn28 forms hydrogen bonds with inhibitors, while in IKK-β, Asn28 is engaged in a dimeric interaction with Gln48, reducing accessibility .

-

G-loop flexibility : IKK-β’s G-loop (residues 22–27) is less flexible due to Pro52 and Gln48 interactions, limiting inhibitor accommodation .

Challenges in IKK-β Inhibition

-

Off-target effects : Many inhibitors (e.g., TPCA-1) exhibit non-selective activity, complicating interpretation of results .

-

Resistance mechanisms : Mutations in IKK-β (e.g., Cys46 mutation) can reduce inhibitor efficacy .

Research Gaps

The absence of data on "R-28" in the provided sources suggests:

-

Potential nomenclature discrepancy : The compound may be referred to by an alternative name or designation.

-

Novelty : "R-28" could represent a recently developed inhibitor not yet widely studied.

For further analysis, verify the compound’s full name, CAS registry number, or structural details to cross-reference with existing literature.

Scientific Research Applications

IKK-beta inhibitor R-28 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study the inhibition of IKK-beta and its effects on various chemical pathways.

Biology: Employed in research to understand the role of IKK-beta in cellular processes and its impact on inflammation and immune responses.

Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.

Mechanism of Action

IKK-beta inhibitor R-28 exerts its effects by specifically targeting and inhibiting the activity of IKK-beta. This inhibition prevents the phosphorylation and degradation of inhibitor kappa B (I-kappa B), thereby blocking the activation of the NF-kappa B pathway . As a result, the transcription of pro-inflammatory genes is suppressed, leading to reduced inflammation and immune responses .

Comparison with Similar Compounds

Comparative Analysis of IKKβ Inhibitors

The development of IKKβ inhibitors has prioritized selectivity over IKKα and efficacy in cellular contexts. Below is a comparison of key inhibitors based on biochemical and cellular data:

Table 1: Key IKKβ Inhibitors and Their Properties

Key Findings :

Structural Determinants of Selectivity: IKKβ’s ATP-binding pocket differs from IKKα in residues such as Asn28 (engaged in dimeric H-bonds in IKKβ) and Glu61 positioning. Inhibitors like Compound A exploit these differences to achieve >100-fold selectivity . IKKα’s flexible G-loop allows larger substituents, but IKKβ’s rigidity favors small, planar inhibitors (e.g., 2-amino-3-cyano-pyridines) .

Cellular vs. Biochemical Efficacy :

- Compound A shows strong correlation between biochemical (8.5 nM) and cellular (60 nM) IC₅₀ due to improved membrane permeability .

- In contrast, SC514 exhibits poor cellular activity despite moderate biochemical potency, highlighting pharmacokinetic limitations .

Therapeutic Implications: Aspirin and salicylate, though weak inhibitors (IC₅₀ ~10 μM), suppress NF-κB in chronic inflammation via IKKβ inhibition .

Challenges in IKKβ Inhibitor Development

- Selectivity Over IKKα : IKKα and IKKβ share 52% sequence homology in kinase domains, complicating isoform-specific design .

- Off-Target Effects : Early inhibitors (e.g., SC514) showed activity against unrelated kinases (JNK, p38), necessitating advanced kinase panel screening .

- Covalent vs. Non-Covalent Inhibition: Allosteric inhibitors like BMS-345541 avoid ATP-competition but require precise cysteine targeting .

Q & A

Q. What biomarkers validate R-28’s target engagement in clinical trial design?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.